molecular formula C9H8ClNO4 B14084615 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid

Cat. No.: B14084615
M. Wt: 229.62 g/mol
InChI Key: XXAYXHBAIYLTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8ClNO4 It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid typically involves the nitration of 4-chloro-5-methylphenylacetic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the chloro group . The reaction is carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 2-(4-Chloro-5-methyl-2-aminophenyl)acetic acid.

    Substitution: 2-(4-Substituted-5-methyl-2-nitrophenyl)acetic acid.

    Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group.

    2-(4-Methyl-2-nitrophenyl)acetic acid: Similar structure but lacks the chloro group.

    2-(4-Chloro-5-methylphenyl)acetic acid: Similar structure but lacks the nitro group.

Uniqueness

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-(4-chloro-5-methyl-2-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8ClNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13)

InChI Key

XXAYXHBAIYLTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.